molecular formula C16H16ClNO4S B2860547 Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333447-01-1

Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2860547
CAS No.: 333447-01-1
M. Wt: 353.82
InChI Key: WMSBSRKQCRJSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycine-derived sulfonamide ester featuring a 4-chlorophenyl group and a 4-methylphenylsulfonyl moiety. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 4-methylphenylsulfonyl substituent enhances steric bulk and lipophilicity, which may influence binding affinity and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBSRKQCRJSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₆H₁₆ClNO₄S
  • Molecular Weight : 353.8 g/mol

The structure features a methyl group, a chlorophenyl moiety, and a sulfonyl group attached to a glycine derivative. This unique arrangement contributes to its biological properties, particularly in antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds within this class are known to inhibit bacterial folic acid synthesis, making them effective against various bacterial strains. For instance, the sulfonamide structure is particularly noted for its role in targeting bacterial enzymes involved in folate metabolism, which is crucial for bacterial growth and replication.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against a range of pathogens. The following table summarizes the antimicrobial activity observed in various studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Sulfonamide Linkage : The reaction of glycine derivatives with sulfonyl chlorides.
  • Chlorination : Introduction of the chlorophenyl group through electrophilic aromatic substitution.
  • Purification : High-performance liquid chromatography (HPLC) is often used to ensure purity and yield.

These methods are essential for obtaining high yields and purity of the target compound, which is critical for biological testing.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the sulfonamide class:

  • Case Study on Antibacterial Activity :
    • A study investigated the antibacterial effects of various sulfonamides, including derivatives similar to this compound.
    • Results indicated that these compounds significantly reduced bacterial growth in vitro and showed potential for further development as therapeutic agents .
  • Toxicological Assessment :
    • Toxicological studies indicated that while this compound exhibits promising biological activity, it also presents certain hazards, including skin irritation and respiratory tract irritation upon exposure .
    • Safety data sheets recommend appropriate handling precautions when working with this compound in laboratory settings .

Scientific Research Applications

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is a compound with a sulfonyl group, an amino acid structure, and aromatic rings, making it of interest in medicinal chemistry and drug development. The chlorine atom on the phenyl ring enhances its electronic properties.

Note: *It is important to note that while the query specifically requests information on "Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate", some search results refer to similar compounds with slightly different chemical structures, such as "methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate" or "methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate".

Potential Applications

  • Pharmaceutical Development Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate has potential applications in pharmaceutical development.
  • Organic Synthesis: Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate can be used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Specialty Chemicals and Materials: Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is used in the production of specialty chemicals and materials.

Scientific Research Applications

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is utilized in various scientific research fields:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: In studies involving enzyme inhibition and protein interactions.
  • Industry: Used in the production of specialty chemicals and materials.

Potential Biological Activities

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate exhibits potential biological activities:

  • Enzyme Inhibition
  • Protein Interactions
  • Antibacterial Properties

Chemical Reactions

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate vary in substituent positions, electronic effects, and molecular weights. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents on Phenyl Rings Molecular Formula Molecular Weight Key Features
This compound (Target) 4-Cl on phenyl; 4-CH₃ on sulfonyl phenyl C₁₇H₁₈ClNO₅S 383.84 g/mol Balanced lipophilicity; moderate steric hindrance
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-Cl, 4-OCH₃ on phenyl; 4-CH₃ on sulfonyl phenyl C₁₇H₁₈ClNO₅S 383.84 g/mol Enhanced electron-withdrawing effects; increased polarity due to methoxy
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-OCH₃ on phenyl; 4-CH₃ on sulfonyl phenyl C₁₇H₁₉NO₅S 349.40 g/mol Reduced steric bulk; lower molecular weight
Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 4-OCH₃ on phenyl; 4-CH₃ on sulfonyl phenyl C₁₇H₁₉NO₅S 349.40 g/mol Improved solubility; para-methoxy enhances resonance effects

Electronic and Steric Effects

  • Chlorine vs. Methoxy Substitution: The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., ). This may enhance electrophilic reactivity in cross-coupling reactions or enzyme inhibition .
  • Substituent Position :

    • Meta-substituted analogs (e.g., 3-Cl in ) exhibit altered steric interactions compared to para-substituted derivatives, affecting conformational flexibility and binding to biological targets .

Preparation Methods

The formation of the sulfonamide bond constitutes a foundational step in synthesizing this compound. In one approach, glycine methyl ester reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions to form the intermediate N-tosyl glycine methyl ester. Subsequent introduction of the 4-chlorophenyl group is achieved via Ullmann-type coupling using 4-chloroiodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. This method yields the target compound with moderate efficiency (40–60% yield), though optimization of reaction time and temperature remains critical to suppressing side reactions such as over-arylation or ester hydrolysis.

Key reaction parameters include:

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for enhanced solubility of intermediates.
  • Base : Potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack.
  • Temperature : 80–100°C to accelerate the coupling process without degrading heat-sensitive components.

Esterification of Preformed Carboxylic Acid Precursors

An alternative route involves synthesizing the carboxylic acid analog, N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, followed by esterification. The acid precursor is prepared by reacting glycine with equimolar quantities of tosyl chloride and 4-chloroaniline in a dichloromethane/water biphasic system. The esterification step employs Fischer’s method, where the acid is refluxed with methanol and a catalytic amount of sulfuric acid (H₂SO₄). This two-step process achieves higher overall yields (70–85%) compared to direct coupling methods, as the esterification step is highly efficient under acidic conditions.

Reaction Conditions for Esterification :

  • Molar Ratio : 1:10 (acid:methanol) to drive the equilibrium toward ester formation.
  • Catalyst : Concentrated H₂SO₄ (5 mol%).
  • Duration : 6–8 hours under reflux to ensure complete conversion.

Reductive Amination and Sulfonylation

A less conventional but viable method utilizes reductive amination to construct the secondary amine intermediate. Glycine methyl ester reacts with 4-chlorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form N-(4-chlorobenzyl)glycine methyl ester. Subsequent sulfonylation with tosyl chloride in pyridine yields the benzyl-protected sulfonamide, which undergoes catalytic hydrogenolysis (H₂/Pd-C) to remove the benzyl group, followed by a second arylation step to introduce the 4-chlorophenyl moiety. While this pathway offers precise control over stereochemistry, its multi-step nature and reliance on hazardous reagents limit its industrial applicability.

Transition Metal-Catalyzed Direct Coupling

Palladium-catalyzed cross-coupling has emerged as a streamlined approach for constructing the N-aryl bond. In this method, N-tosyl glycine methyl ester reacts with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol). This single-step protocol achieves yields of 65–75% and minimizes byproduct formation through careful selection of ligands and bases.

Optimization Insights :

  • Ligand Choice : Tri(o-tolyl)phosphine enhances catalytic activity by stabilizing the palladium center.
  • Solvent System : A 3:1 toluene/ethanol mixture balances substrate solubility and reaction kinetics.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ resin-bound glycine derivatives to streamline purification. Wang resin-functionalized glycine is sequentially treated with tosyl chloride and 4-chloroaniline under microwave-assisted conditions (100°C, 30 minutes). Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is esterified in situ with methyl iodide (CH₃I) and diisopropylethylamine (DIPEA). This method is particularly advantageous for combinatorial chemistry applications, though scalability remains constrained by resin costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Sulfonylation/Coupling 40–60 Straightforward reagents Moderate yields, byproduct formation
Acid Esterification 70–85 High efficiency, scalable Requires acid precursor synthesis
Reductive Amination 50–65 Stereochemical control Multi-step, hazardous reagents
Suzuki Coupling 65–75 Single-step, minimal byproducts Costly catalysts
Solid-Phase Synthesis 60–70 Ease of purification Limited scalability

Structural Validation and Characterization

Post-synthetic analysis relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃) : A singlet at δ 2.35 ppm (3H, tosyl-CH₃), doublets for aromatic protons (δ 7.28–7.90 ppm), and a triplet for the glycine methylene group (δ 3.55 ppm).
  • ¹³C NMR : Peaks at δ 169.9 ppm (ester carbonyl) and δ 144.4 ppm (sulfonyl carbon).
  • HRMS : Calculated [M+H]⁺ = 354.06, observed = 354.07.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the acid esterification method due to its cost-effectiveness and compatibility with continuous-flow reactors. Challenges such as residual acid removal are addressed via aqueous base washes, while product purity is maintained through recrystallization from ethanol/water mixtures.

Q & A

Q. What are the established synthetic routes for Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with glycine derivatives and substituted aromatic amines. Key steps include:

  • Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with a 4-chlorophenyl-substituted glycine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Esterification : Using methanol and catalytic sulfuric acid to form the methyl ester .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

Q. Optimization Strategies :

  • Response Surface Methodology (RSM) : Statistical design of experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .
  • Continuous Flow Reactors : For large-scale synthesis, ensuring consistent heat/mass transfer .

Table 1 : Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Purity (%)Source
Sulfonylation4-MeC₆H₄SO₂Cl, Et₃N, DCM, 0°C → RT, 6h7895
EsterificationH₂SO₄, MeOH, reflux, 12h8598

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester/sulfonyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 384.07 for C₁₇H₁₈ClNO₅S) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystals are obtainable) .

Q. Key Challenges :

  • Overlapping peaks in aromatic regions (¹H NMR) due to substituent proximity. Use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can computational chemistry guide the design of experiments for optimizing reaction pathways?

Methodology :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states .
  • Solvent Effects : COSMO-RS simulations to predict solvent compatibility and reaction rates .
  • Machine Learning : Training models on analogous sulfonyl glycinate datasets to predict optimal conditions (e.g., temperature, catalyst) .

Case Study :
For a related compound, ICReDD reduced optimization time by 40% using computational screening to prioritize solvent systems (e.g., THF vs. DMF) .

Q. How do structural variations (e.g., substituent position) impact biological activity, and how can contradictory data be resolved?

Analysis of Contradictions :

  • Antimicrobial Activity : A 3-chloro-4-methylphenyl analog showed MIC = 8 µg/mL against S. aureus, while a 2,4-dimethoxyphenyl variant was inactive . This suggests the chloro group’s position and electron-withdrawing effects are critical for target binding .
  • Anti-inflammatory Activity : Discrepancies in cyclooxygenase (COX) inhibition (IC₅₀ = 2 µM vs. >50 µM) may arise from assay conditions (e.g., enzyme isoform, substrate concentration) .

Q. Resolution Strategies :

  • Dose-Response Studies : Validate activity across multiple concentrations and replicates.
  • Molecular Docking : Compare binding affinities of substituent isomers to COX-2 active sites .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Experimental Design :

  • Kinetic Assays : Measure Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) under varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue environments) upon inhibitor binding .

Table 2 : Example Enzyme Inhibition Data for Analogous Compounds

Target EnzymeIC₅₀ (µM)Inhibition TypeAssay ConditionsSource
COX-21.8 ± 0.2Competitive100 mM Tris-HCl, pH 8.0
β-Lactamase12.4Non-competitive25°C, 10 mM PBS

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Chiral Synthesis Approaches :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during sulfonylation to induce enantioselectivity .
  • Chiral Stationary Phases (CSPs) : Preparative HPLC with amylose-based CSPs to resolve racemic mixtures .

Q. Validation :

  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.